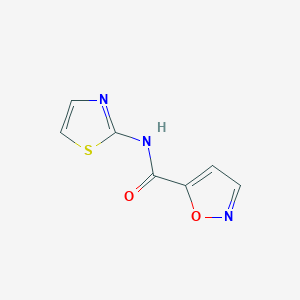

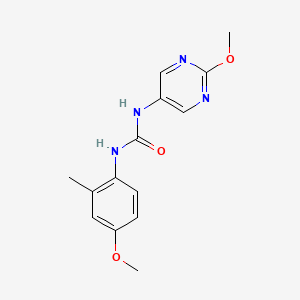

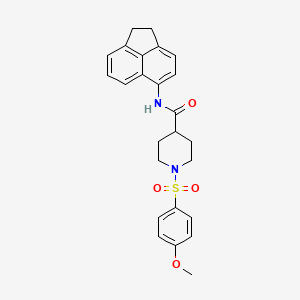

1-(4-Methoxy-2-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-Methoxy-2-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea is a diaryl urea derivative, which is a class of compounds that have garnered interest in medicinal chemistry due to their potential therapeutic applications. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and evaluated for their biological activities, particularly as anticancer agents .

Synthesis Analysis

The synthesis of diaryl urea derivatives often involves the reaction of aniline or substituted anilines with isocyanates or carbamates to form the urea linkage. For instance, the synthesis of 1-[2-(1H-pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea was achieved through a carbonylation reaction with triphosgene and subsequent addition of 4-methoxyaniline . This method, as well as others, could potentially be adapted for the synthesis of 1-(4-Methoxy-2-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea.

Molecular Structure Analysis

The molecular structure of diaryl ureas can be characterized using various spectroscopic techniques such as FTIR, UV-VIS, NMR spectroscopy, and mass spectrometry. For example, the structure of a related compound, 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, was confirmed using these methods . Additionally, the crystal structure of another related compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, was determined by single-crystal X-ray diffraction .

Chemical Reactions Analysis

The chemical reactivity of diaryl ureas can be influenced by the substituents on the phenyl rings. The presence of methoxy groups, as seen in the compound of interest, could affect the electron density and thus the reactivity of the molecule. The protecting group di-(4-methoxyphenyl)methyl has been shown to be removable by ceric ammonium nitrate on silica or 2,3-dichloro-5,6-dicyanoquinone, indicating potential reactivity at the methoxy-substituted phenyl ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl ureas, such as solubility, melting point, and stability, can be influenced by the nature of the substituents. The methoxy groups in the compound of interest are likely to affect its hydrophobicity and may enhance its solubility in organic solvents. The biological evaluation of similar compounds has shown that they possess significant antiproliferative effects on cancer cell lines, suggesting that the compound may also exhibit similar properties .

Scientific Research Applications

Structural Characterization and Synthesis

Urea derivatives, such as those studied for their crystal structures and synthetic pathways, provide insights into the design and development of new compounds with potential applications in drug discovery and materials science. For example, the crystal structure analysis of metobromuron, a phenylurea herbicide, reveals how intermolecular interactions contribute to its stability and potential activity (Kang et al., 2015). Similarly, the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showcases a method for functionalizing urea derivatives, opening pathways for the development of novel compounds with tailored properties (Smith et al., 2013).

Anticancer Applications

Several urea derivatives exhibit potent anticancer activities, underscoring their potential as therapeutic agents. For instance, AKF-D52, a synthetic phenoxypyrimidine urea derivative, demonstrates significant antiproliferative effects against non-small cell lung cancer cells, indicating its potential as a novel therapeutic agent (Gil et al., 2021). Another study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives reveals significant antiproliferative effects against various cancer cell lines, highlighting the therapeutic potential of urea derivatives in cancer treatment (Feng et al., 2020).

Enzyme Inhibition and Anticancer Investigations

The study of urea derivatives as enzyme inhibitors is another area of significant research interest. For example, unsymmetrical 1,3-disubstituted ureas have been synthesized and evaluated for their enzyme inhibition properties and anticancer activities, revealing the multifaceted potential of urea derivatives in both therapeutic and biochemical research contexts (Mustafa et al., 2014).

Materials Science Applications

Urea derivatives also find applications in materials science, such as in the development of organic nonlinear optical materials. The synthesis and characterization of 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one, for instance, demonstrate the potential of urea derivatives in creating materials with desirable optical properties for technological applications (Crasta et al., 2004).

properties

IUPAC Name |

1-(4-methoxy-2-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-9-6-11(20-2)4-5-12(9)18-13(19)17-10-7-15-14(21-3)16-8-10/h4-8H,1-3H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJWIWXHXIWSWBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC(=O)NC2=CN=C(N=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Nitro-4-pyridyl)amino]acetic acid](/img/structure/B2549184.png)

![N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2549186.png)

![(E)-N-(2-chlorophenyl)-2-cyano-3-[5-(4-fluorophenoxy)-3-methyl-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2549190.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2549195.png)

![(Z)-3-[3-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2549197.png)

![Methyl 2-amino-2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2549198.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2549199.png)

![1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone](/img/structure/B2549202.png)